N-(2,6-Dichloro-3-methylphenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Farmorubicin is synthesized through a series of chemical reactions starting from daunorubicin. The key step involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . This process typically involves the use of strong acids or bases under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of Farmorubicin involves large-scale fermentation processes using Streptomyces peucetius, a bacterium that naturally produces anthracyclines. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify Farmorubicin .
Chemical Reactions Analysis
Types of Reactions: Farmorubicin undergoes several types of chemical reactions, including:
Oxidation: Farmorubicin can be oxidized to form epirubicinol, a less active metabolite.
Reduction: The quinone moiety in Farmorubicin can be reduced to form hydroquinone derivatives.
Substitution: The methoxy group at the 4’ position can be substituted with other functional groups to create various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Epirubicinol.
Reduction: Hydroquinone derivatives.
Substitution: Various analogs with modified functional groups.
Scientific Research Applications
Farmorubicin has a wide range of scientific research applications:
Mechanism of Action
Farmorubicin exerts its effects through several mechanisms:
DNA Intercalation: Farmorubicin intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA and RNA synthesis.
Topoisomerase II Inhibition: Farmorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA strand breaks.
Free Radical Generation: Farmorubicin generates free radicals that cause oxidative damage to cellular components, including DNA.
Comparison with Similar Compounds
Biological Activity
N-(2,6-Dichloro-3-methylphenyl)acetamide, a compound with notable chemical properties, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a dichloro-substituted phenyl ring attached to an acetamide group. This unique structure contributes to its biological activity and reactivity. The molecular formula is C10H9Cl2N, and it has a molecular weight of approximately 232.09 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound might interact with receptors that mediate various physiological responses, influencing processes such as inflammation and pain perception.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various microbial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory conditions.
- Anticancer Activity : Preliminary studies have demonstrated that this compound possesses anticancer properties. In vitro assays using the National Cancer Institute's 60 cancer cell line screening protocol indicated cytotoxic effects against several cancer types.
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Active against S. aureus, E. coli | |
Anti-inflammatory | Inhibition of cytokines | |
Anticancer | Cytotoxicity in vitro |
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of this compound, researchers evaluated its effects against a panel of bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory mechanisms of this compound by assessing its impact on cytokine production in human immune cells. The findings revealed that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory diseases.
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKDFKCEXKPCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066249 | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17700-55-9 | |
Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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